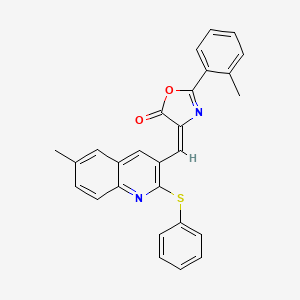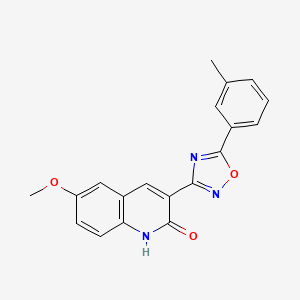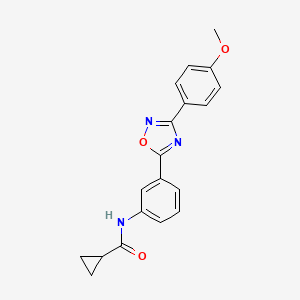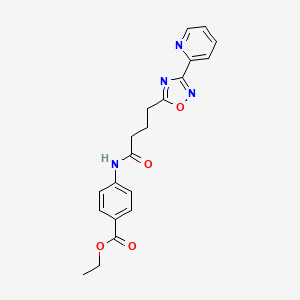
ethyl 4-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as EPOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPOB is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various studies.
作用机制
Ethyl 4-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate exerts its anti-cancer effects by inhibiting the activity of the protein HDAC6. HDAC6 is involved in the regulation of various cellular processes, including cell growth, division, and migration. By inhibiting HDAC6, this compound prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and division, and prevent the formation of new blood vessels. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using ethyl 4-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments is its specificity. This compound targets HDAC6, which is overexpressed in many types of cancer cells, making it an effective treatment option. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
未来方向
There are several future directions for research on ethyl 4-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. This compound's anti-inflammatory effects also make it a potential treatment option for inflammatory diseases, and more research is needed in this area. Finally, the development of novel analogs of this compound could lead to the discovery of even more effective treatments for cancer and other diseases.
合成方法
The synthesis of ethyl 4-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate involves a series of chemical reactions that result in the formation of the final product. The process involves the reaction of 2-(2-oxoethyl)-1,3-dioxo-1,2,3,4-tetrahydroquinoxaline with 3-(pyridin-2-yl)-1,2,4-oxadiazole in the presence of a base. The resulting product is then reacted with N-(4-bromobutanoyl)-4-aminobenzoic acid ethyl ester to yield this compound.
科学研究应用
Ethyl 4-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
ethyl 4-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-27-20(26)14-9-11-15(12-10-14)22-17(25)7-5-8-18-23-19(24-28-18)16-6-3-4-13-21-16/h3-4,6,9-13H,2,5,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWPELBUJKHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

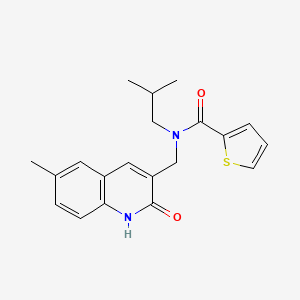

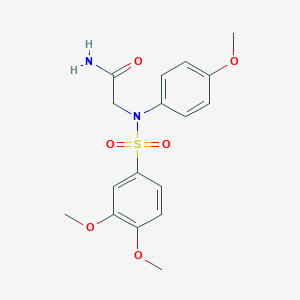
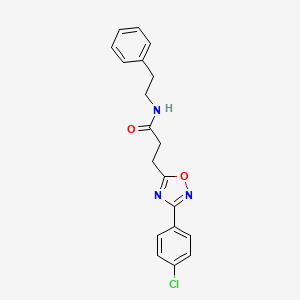
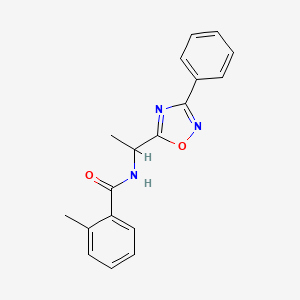
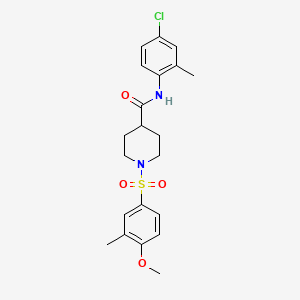
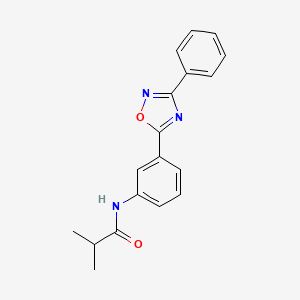
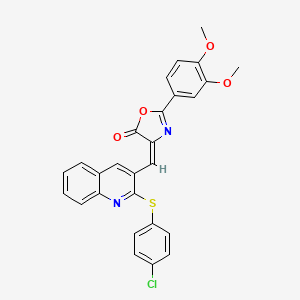
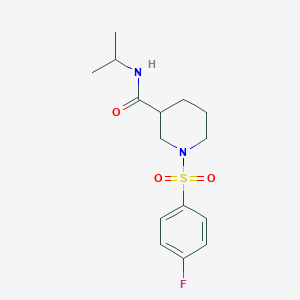

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
